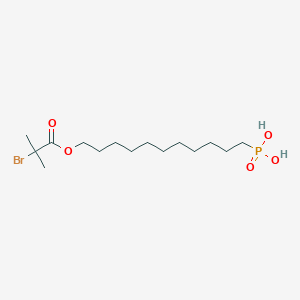

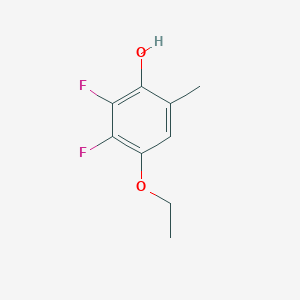

11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-bromoisobutyrate is an ester compound with the molecular formula C6H11BrO2 . It is formed from ethyl alcohol (ethanol) and 2-bromoisobutyric acid . This organic compound is a colorless to slightly yellow liquid with a distinct odor .

Synthesis Analysis

The synthesis of Ethyl 2-bromoisobutyrate involves the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid, catalyzed by sulfuric acid at elevated temperatures . This method is widely utilized on a commercial scale, making Ethyl 2-bromoisobutyrate an important intermediate in organic synthesis .Molecular Structure Analysis

The structural formula of Ethyl 2-bromoisobutyrate is CH3 - CH (Br) - CH2 - COO - CH2 - CH3 .Chemical Reactions Analysis

When ethyl 2-bromoisobutyrate is exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction . This process involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products .Physical And Chemical Properties Analysis

Ethyl 2-bromoisobutyrate is a colorless liquid with a molecular weight of 167.06 g/mol and a density of 1.441 g/mL at 25°C . Its boiling point is between 136-138°C .Applications De Recherche Scientifique

Surface Functionalization and Corrosion Resistance

11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid (BUPA) has been employed in the grafting of mixed monolayers on substrates like Phynox to enhance corrosion resistance and serve as a platform for surface-initiated atom transfer radical polymerization (ATRP). The incorporation of BUPA with other phosphonic acids, such as 1-dodecylphosphonic acid (C12PA), has shown to significantly improve the corrosion resistance of the treated substrates. Additionally, BUPA initiates the ATRP of functional polymers, further contributing to the protective and functional capabilities of the coating (Barthélémy et al., 2014).

Polymerization Initiator on Titanium and Other Substrates

Research has demonstrated the effectiveness of BUPA as an initiator for the ATR polymerization of styrene on titanium substrates. The study highlighted the advantages of using induction heating over conventional heating methods for initiating polymerization, resulting in a denser and thicker polymer layer. This application underscores the versatility of BUPA as an initiator for polymerization on various metallic surfaces, enhancing their surface properties for technological applications (Barthélémy et al., 2011).

Enhancing Nanoparticle Stabilization in Liquid Crystals

In the context of materials science, BUPA has been explored for the synthesis of oligomesogenic phosphonic acids, which play a critical role in stabilizing nanoparticles colloids within nematic liquid crystals. This approach has potential applications in the development of advanced materials with unique optical and electronic properties, demonstrating the chemical's utility beyond surface treatment and polymerization (Prodanov et al., 2015).

Mécanisme D'action

The visible light-induced polymerization of methyl methacrylate in the presence of methylene blue as a photocatalyst and various bromine-containing organic compounds was first investigated . The simultaneous realization of two different processes determines the linear growth of the polymer chain upon conversion .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

11-(2-bromo-2-methylpropanoyl)oxyundecylphosphonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30BrO5P/c1-15(2,16)14(17)21-12-10-8-6-4-3-5-7-9-11-13-22(18,19)20/h3-13H2,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFNQWAMVLRANY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30BrO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[11-[(2-Bromo-2-methylpropanoyl)oxy]undecyl]phosphonic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)

![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)

![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)